molecular formula C16H18N2O3 B2675404 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide CAS No. 946322-89-0

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B2675404
CAS No.: 946322-89-0
M. Wt: 286.331
InChI Key: ZWAMPLFLIIUQOI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Acylation Reaction: The benzoxazole intermediate is then acylated with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)ethylamine
  • 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propionamide

Uniqueness

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group and the benzoxazole ring system can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)18-21-16/h6-9H,2-5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMPLFLIIUQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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